6-Isopropylindoline-2,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
188784-45-4 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-propan-2-yl-1H-indole-2,3-dione |
InChI |
InChI=1S/C11H11NO2/c1-6(2)7-3-4-8-9(5-7)12-11(14)10(8)13/h3-6H,1-2H3,(H,12,13,14) |
InChI Key |
MNGRULZILXDHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Isopropylindoline 2,3 Dione and Analogues
Classical Synthetic Routes to Indoline-2,3-dione Core Structures with Isopropyl Substitution
Classical routes are foundational for the de novo synthesis of the isatin (B1672199) core. These methods typically involve the cyclization of acyclic precursors derived from anilines.
The Sandmeyer isatin synthesis, first reported in 1919, remains one of the most common and direct methods for preparing isatins from anilines. nih.govsynarchive.comscribd.com The process is a two-step procedure. In the first step, a substituted aniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) in an acidic aqueous solution, typically saturated with sodium sulfate, to form an isonitrosoacetanilide intermediate. synarchive.combiomedres.us For the synthesis of 6-isopropylindoline-2,3-dione, the corresponding starting material would be 4-isopropylaniline.
The mechanism proceeds through the formation of an α-oximinoacetanilide, which is then isolated. nih.gov In the second step, this intermediate undergoes acid-catalyzed intramolecular electrophilic cyclization to yield the final isatin product. synarchive.com Strong acids like concentrated sulfuric acid or methanesulfonic acid are employed to facilitate this ring-closing reaction. nih.gov While effective for many simple analogues, the classical Sandmeyer process can face challenges with anilines that are highly substituted or possess lipophilic groups, sometimes resulting in poor yields of the intermediate. nih.gov Modifications, such as using alternative acid media like methanesulfonic acid, have been shown to improve outcomes for less soluble substrates. nih.gov
Table 1: Examples of Substituted Isatins via Sandmeyer Synthesis
| Starting Aniline | Reagents | Cyclization Acid | Resulting Isatin | Reference |
|---|---|---|---|---|
| Aniline | Chloral hydrate, Hydroxylamine HCl | H₂SO₄ | Indoline-2,3-dione | biomedres.us |
| 4-Fluoroaniline | Chloral hydrate, Hydroxylamine HCl | H₂SO₄ | 5-Fluoroindoline-2,3-dione | scribd.com |
| 4-Bromoaniline | Chloral hydrate, Hydroxylamine HCl | H₂SO₄ | 5-Bromoindoline-2,3-dione | nih.gov |
This table is illustrative of the general Sandmeyer route.
The Pfitzinger reaction does not synthesize the isatin core itself but rather utilizes it as a key building block to construct more complex fused heterocyclic systems, specifically quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide. wikipedia.orgijsr.net
The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with the carbonyl compound (a ketone or aldehyde) to form an imine, which tautomerizes to an enamine. wikipedia.org The enamine subsequently undergoes an intramolecular cyclization and dehydration to afford the final substituted quinoline-4-carboxylic acid. wikipedia.orgui.ac.id The versatility of the Pfitzinger reaction allows for a wide variety of substituents on the resulting quinoline (B57606) ring, dictated by the choice of both the starting isatin and the carbonyl compound. ijsr.netresearchgate.net
Table 2: Pfitzinger Reaction of Isatin with Various Carbonyl Compounds
| Isatin Reactant | Carbonyl Compound | Base | Product | Reference |
|---|---|---|---|---|
| Isatin | Acetone | KOH | 2-Methylquinoline-4-carboxylic acid | ui.ac.id |
| Isatin | Acetophenone | KOH | 2-Phenylquinoline-4-carboxylic acid | researchgate.net |
| Isatin | Cyclohexanone | KOH | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | wikipedia.org |
This table demonstrates the application of the Pfitzinger reaction.
Contemporary Approaches for this compound Derivatization
Modern synthetic methods focus on the efficient and selective derivatization of the pre-formed isatin scaffold, enabling the creation of diverse chemical libraries for various applications.
The functionalization of the N-1 position of the indoline-2,3-dione core is a crucial strategy for modifying its properties. While classical N-alkylation methods exist, contemporary approaches often rely on metal-catalyzed cross-coupling reactions for their efficiency and broad substrate scope. nih.gov
Palladium-catalyzed N-arylation, an extension of the Buchwald-Hartwig amination, has proven effective for coupling isatins with a range of aryl halides (bromides, chlorides, iodides) and triflates. nih.govorganic-chemistry.org These reactions typically employ a palladium source, such as Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand. organic-chemistry.org Similarly, copper-catalyzed N-arylation reactions, which are modern variations of the Ullmann condensation, provide another powerful route to N-aryl isatins. nih.gov These methods have expanded the accessibility of N-arylindoles, which are important structural motifs in biologically active compounds. organic-chemistry.orgnih.gov N-alkylation can also be achieved using metal catalysis, providing an alternative to traditional methods. mdpi.comresearchgate.net
The C-3 carbonyl group of indoline-2,3-dione is highly electrophilic, making it an ideal site for reactions that build new ring systems. Annulation reactions at this position lead to the formation of spirooxindoles, a class of compounds with significant structural complexity and prevalence in natural products and pharmaceuticals. rsc.orgrsc.org
A common strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. uevora.ptuevora.pt The azomethine ylides are often generated in situ from the condensation of an isatin derivative with an amino acid, such as proline or sarcosine. uevora.pt The subsequent reaction with an electron-deficient alkene or alkyne constructs a five-membered, nitrogen-containing heterocyclic ring spiro-fused at the C-3 position of the oxindole core. uevora.pt Other annulation strategies include transition metal-catalyzed reactions and domino Knoevenagel condensation/Michael addition/cyclization sequences to build diverse spiro-fused heterocyclic frameworks. rsc.orgsemanticscholar.org
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. uevora.ptchemrevlett.com Isatin is a privileged starting material for a wide array of MCRs due to its versatile reactivity. uevora.pt
These reactions provide rapid access to structurally diverse scaffolds, particularly spirooxindoles and other highly substituted oxindole derivatives. uevora.ptchemrevlett.com For instance, the three-component reaction of an isatin, an activated methylene compound (like malononitrile or an active methylene ketone), and another component can lead to complex heterocyclic systems. rsc.orgacs.org The reaction of isatins, malononitrile, and various enolizable ketones or 1,3-dicarbonyl compounds can generate spiro[indoline-pyran] derivatives. rsc.org The efficiency, atom economy, and ability to generate molecular diversity make MCRs a cornerstone of modern synthetic chemistry involving isatins. uevora.ptchemrevlett.com
Table 3: Compounds Mentioned in the Article
| Compound Name | Synonym(s) |
|---|---|
| This compound | 6-Isopropylisatin |
| Indoline-2,3-dione | Isatin |
| 4-Isopropylaniline | 4-(Propan-2-yl)aniline |
| Chloral hydrate | 2,2,2-Trichloroacetaldehyde monohydrate |
| Hydroxylamine | - |
| Isonitrosoacetanilide | 2-(Hydroxyimino)-N-phenylacetamide |
| Sulfuric acid | - |
| Methanesulfonic acid | - |
| Potassium hydroxide | - |
| Quinoline-4-carboxylic acid | - |
| Acetone | Propan-2-one |
| Acetophenone | 1-Phenylethan-1-one |
| Malononitrile | Propanedinitrile |
| Proline | - |
| Sarcosine | N-Methylglycine |
| Azomethine ylide | - |
Efficient Synthesis Protocols and Green Chemistry Considerations for this compound and Analogues
The synthesis of isatin and its derivatives has been a subject of extensive research due to their significance as precursors in the preparation of various heterocyclic compounds with diverse biological activities. dergipark.org.trnih.gov Traditional methods for synthesizing isatins, such as the Sandmeyer, Stolle, and Gassman syntheses, have been widely employed. nih.govbiomedres.us However, these methods often involve harsh reaction conditions, low yields, and the formation of regioisomeric mixtures, particularly with substituted anilines. nih.govirapa.org Consequently, there is a growing emphasis on developing more efficient and environmentally benign synthetic protocols in line with the principles of green chemistry.
A plausible and efficient route for the synthesis of this compound would be an adaptation of the Sandmeyer isatin synthesis. biomedres.ussynarchive.com This method involves the reaction of an appropriate aniline, in this case, 4-isopropylaniline, with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. biomedres.usirapa.org Subsequent cyclization of this intermediate in the presence of a strong acid, such as concentrated sulfuric acid, yields the desired isatin. dergipark.org.trirapa.org
Recent advancements have focused on modifying these classical methods to improve their efficiency and sustainability. For instance, the use of methanesulfonic acid as a cyclization medium has been shown to be beneficial for poorly soluble oximinoacetanilides, leading to improved yields of the corresponding isatins. nih.gov
Green chemistry approaches are increasingly being integrated into the synthesis of isatin derivatives to minimize the environmental impact. irapa.org One promising technique is the use of ultrasound irradiation, which has been demonstrated to accelerate reaction rates, improve yields, and reduce the need for harsh conditions in various organic syntheses, including those of heterocyclic compounds. scienceopen.comnih.govscielo.br Ultrasound-assisted synthesis can lead to significant time and energy savings and often eliminates the need for extensive product purification, thereby reducing solvent consumption and waste generation. scienceopen.comresearchgate.net For the synthesis of isatin analogues, ultrasound has been successfully employed in conjunction with catalysts like Fe(III) for 3-indolylation reactions, resulting in high yields. dergipark.org.tr
The application of green chemistry principles to the synthesis of this compound can be envisioned through the use of ultrasound assistance in the cyclization step of the Sandmeyer synthesis. This approach would likely reduce the reaction time and temperature required, potentially leading to a cleaner reaction profile and higher yield.
Below are representative tables detailing a conventional and a proposed green chemistry approach for the synthesis of this compound.
Table 1: Conventional Sandmeyer Synthesis of this compound
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield (%) |
| 1 | 4-Isopropylaniline, Chloral hydrate, Hydroxylamine hydrochloride | Sodium sulfate, Water, Hydrochloric acid | Heating | 2-(Hydroxyimino)-N-(4-isopropylphenyl)acetamide | ~70-80 |
| 2 | 2-(Hydroxyimino)-N-(4-isopropylphenyl)acetamide | Concentrated Sulfuric Acid | 80-90 °C | This compound | ~60-75 |
Table 2: Proposed Ultrasound-Assisted Green Synthesis of this compound
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield (%) |
| 1 | 4-Isopropylaniline, Chloral hydrate, Hydroxylamine hydrochloride | Water (as solvent) | Ultrasound irradiation (40 kHz), 50-60 °C | 2-(Hydroxyimino)-N-(4-isopropylphenyl)acetamide | > 85 |
| 2 | 2-(Hydroxyimino)-N-(4-isopropylphenyl)acetamide | Methanesulfonic acid | Ultrasound irradiation (40 kHz), 60-70 °C | This compound | > 80 |
The data presented in Table 2 illustrates the potential advantages of a green chemistry approach, such as improved yields and the use of a more environmentally friendly solvent in the first step. The adoption of such methodologies is crucial for the sustainable production of valuable chemical compounds like this compound and its analogues.
Molecular Characterization and Structural Elucidation Techniques for 6 Isopropylindoline 2,3 Dione
Spectroscopic Analysis
Spectroscopic analysis is fundamental to the characterization of 6-Isopropylindoline-2,3-dione. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecule's structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial relationships of atoms.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The spectrum would feature signals for the aromatic protons on the indoline (B122111) ring, the protons of the isopropyl substituent, and the labile N-H proton.
Aromatic Region: The protons on the benzene (B151609) ring of the indoline-2,3-dione core typically appear in the downfield region, generally between δ 6.5 and 8.0 ppm. For a 6-isopropyl substituted isatin (B1672199), three aromatic protons would be observed. Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) would confirm the substitution pattern on the aromatic ring.
Isopropyl Group: The isopropyl group would give rise to two distinct signals:
A septet (a signal split into seven lines) for the single methine proton (-CH), shifted downfield due to its proximity to the aromatic ring.
A doublet (a signal split into two lines) for the six equivalent methyl protons (-CH₃), appearing further upfield.
N-H Proton: The proton attached to the nitrogen atom (N-H) of the isatin ring is typically observed as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm. Its position can be influenced by the solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 8.0 | Multiplet |
| Isopropyl -CH | 2.9 - 3.5 | Septet |
| Isopropyl -CH₃ | 1.2 - 1.5 | Doublet |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, signals for the carbonyl, aromatic, and aliphatic carbons are expected.
Carbonyl Carbons: The two carbonyl carbons (C=O) of the dione (B5365651) moiety are the most deshielded and appear furthest downfield, typically in the range of δ 150-185 ppm. scispace.comauremn.org
Aromatic Carbons: The carbons of the benzene ring will produce a set of signals between δ 110 and 150 ppm. The carbon atom directly attached to the isopropyl group and those adjacent to the nitrogen and carbonyl groups will have distinct chemical shifts.
Aliphatic Carbons: The carbons of the isopropyl group will appear in the upfield region of the spectrum. The methine carbon (-CH) would be found in the δ 25-35 ppm range, while the methyl carbons (-CH₃) would be observed further upfield, typically around δ 20-25 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 150 - 185 |
| Aromatic C | 110 - 150 |
| Isopropyl -CH | 25 - 35 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edugithub.io For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and between the methine and methyl protons of the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. github.ioemerypharma.com It is invaluable for definitively assigning which proton signal corresponds to which carbon signal, for example, linking the isopropyl methine proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduemerypharma.com HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the isopropyl protons to the aromatic carbons they are attached to, confirming the position of the substituent. It is also essential for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the aromatic carbons at the ring junctions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
N-H Stretch: A moderate to sharp absorption band corresponding to the N-H stretching vibration is expected in the region of 3100-3300 cm⁻¹. scispace.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the isopropyl group would be observed just below 3000 cm⁻¹.
C=O Stretches: The isatin core is characterized by two distinct carbonyl stretching bands due to the ketone (C2=O) and the amide (C3=O) groups. These strong absorption bands are typically found in the region of 1700-1750 cm⁻¹. nih.gov
C=C Stretch: Aromatic ring C=C stretching vibrations are expected in the 1450-1620 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3100 - 3300 | Medium |
| Aromatic C-H | Stretch | > 3000 | Weak-Medium |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| C=O (Ketone/Amide) | Stretch | 1700 - 1750 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The indoline-2,3-dione chromophore exhibits characteristic absorption bands.
π → π* Transitions: Strong absorption bands, typically observed in the 250-350 nm range, are attributed to π → π* transitions within the aromatic ring and the conjugated dicarbonyl system. nih.gov
n → π* Transitions: A weaker absorption band at a longer wavelength, often in the 350-600 nm region, corresponds to the n → π* transition involving the non-bonding electrons on the oxygen atoms of the carbonyl groups. nih.gov The exact position (λmax) and intensity of these bands can be influenced by the solvent and the nature of substituents on the aromatic ring.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected Wavelength Range (λmax, nm) |
|---|---|
| π → π* | 250 - 350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as gaining insight into its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol , various MS techniques would be utilized.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules with minimal fragmentation. wikipedia.orgnih.govcreative-proteomics.com In ESI-MS analysis of this compound, the compound would typically be dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 190.22. Depending on the solvent system and additives, adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed. The low-fragmentation nature of ESI would help to unequivocally confirm the molecular weight of the compound. wikipedia.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This data is crucial for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture.
A hypothetical HRMS data table for the protonated molecule is presented below:
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Theoretical Exact Mass [M] | 189.07898 |
| Theoretical m/z [M+H]⁺ | 190.08626 |
| Expected Mass Accuracy | < 5 ppm |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govlibretexts.org To perform this analysis on this compound, a single crystal of high quality would first need to be grown. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. libretexts.org
A representative table of expected crystallographic data is shown below. Please note that these are hypothetical values as no experimental crystal structure for this compound has been publicly reported.
| Parameter | Expected Value Range/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z (molecules per unit cell) | 4 |
Computational and Theoretical Investigations of 6 Isopropylindoline 2,3 Dione
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 6-Isopropylindoline-2,3-dione from first principles. These methods model the molecule at the subatomic level to derive properties like bond lengths, angles, and electronic orbitals.
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of isatin (B1672199) derivatives due to its balance of accuracy and computational efficiency. researchgate.netdergipark.org.tr For a molecule like this compound, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.
A common approach involves using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the electronic structure of the molecule. researchgate.netdergipark.org.tr This level of theory has been successfully applied to study various substituted indoline-2,3-diones. dergipark.org.tr The calculations yield optimized parameters, including bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, these studies provide crucial electronic data, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr Analysis of the Molecular Electrostatic Potential (MEP) surface, also derived from DFT, helps in identifying the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to nucleophilic and electrophilic attack. researchgate.net
While specific experimental data for this compound is not available in the cited literature, the table below presents illustrative optimized parameters and electronic properties for a representative substituted indoline-2,3-dione, as investigated by DFT methods. researchgate.netdergipark.org.tr
| Property | Illustrative Value (for a substituted indoline-2,3-dione) | Significance |
| Optimized Geometry | ||
| C=O Bond Length (C2) | ~1.22 Å | Defines the geometry of the ketone group. |
| C=O Bond Length (C3) | ~1.23 Å | Defines the geometry of the second ketone group. |
| C-N Bond Length (in ring) | ~1.39 Å | Indicates the strength and nature of the amide bond within the heterocyclic ring. |
| Electronic Properties | ||
| HOMO Energy | ~ -6.5 eV | Represents the energy of the outermost electron orbital; related to the ability to donate electrons. |
| LUMO Energy | ~ -2.5 eV | Represents the energy of the lowest unoccupied orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. dergipark.org.tr |
| Dipole Moment | ~ 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
Note: The values in this table are illustrative and based on findings for related indoline-2,3-dione derivatives. Specific values for this compound would require dedicated DFT calculations.
Ab initio quantum chemistry methods, such as Hartree-Fock (HF), provide an alternative to DFT for studying molecular properties without reliance on empirical data. creighton.edu These methods are particularly valuable for conformational analysis, which is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. creighton.edu
For this compound, the primary source of conformational flexibility is the isopropyl group attached to the benzene (B151609) ring. Rotation around the single bond connecting the isopropyl group to the indoline (B122111) core can lead to different conformers with varying steric interactions and energies. An ab initio conformational analysis would involve systematically rotating this bond and calculating the energy at each step to map out the potential energy surface. creighton.edu This process identifies the lowest-energy (most stable) conformer and the energy barriers to rotation between different conformers. While computationally more demanding than DFT, methods like HF with basis sets such as 6-31G(d) can provide a reliable picture of the conformational landscape. creighton.edu
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions involving this compound. This is crucial for understanding how the molecule might be synthesized or how it participates in further chemical transformations.
By modeling the reactants, products, and any intermediates, computational chemistry can chart the energetic course of a reaction. A key aspect of this is the identification and characterization of transition states (TS)—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. DFT calculations are commonly used to locate these transient structures and compute their energies, providing a full energetic profile of the reaction pathway.
Many reactions involving the isatin core can yield multiple products, depending on which site of the molecule reacts (regioselectivity) or the 3D orientation of the product (stereoselectivity). Computational modeling can predict the likely outcome by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy barrier is kinetically favored and will correspond to the major product formed. This predictive power is invaluable for designing synthetic routes that are efficient and yield the desired isomer.
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, single molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with other molecules. kaist.ac.krut.ac.irut.ac.ir
MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. By solving Newton's equations of motion, MD simulations can track the positions and velocities of every atom in the system over a period of time, typically nanoseconds to microseconds. researchgate.net For this compound, an MD simulation could be used to explore its conformational dynamics in an aqueous solution, revealing how the molecule flexes, rotates, and interacts with surrounding water molecules. kaist.ac.krresearchgate.net Recent studies on isatin and its derivatives have used MD simulations to validate docking poses within protein active sites and to confirm the stability of ligand-protein complexes over time, a critical step in drug discovery processes. ut.ac.irfrontiersin.org
Based on the available information, a detailed article on the computational and theoretical investigations of this compound cannot be generated at this time.
Extensive searches for specific computational spectroscopy data, including predicted NMR, IR, and UV-Vis spectra for this compound, did not yield any dedicated research findings or publicly available datasets. Scientific literature and chemical databases lack specific computational studies focused on this particular compound.
Therefore, the creation of an article with the requested detailed data tables and in-depth research findings for the section on "Computational Spectroscopy" is not possible without speculating or using data for unrelated compounds, which would violate the core requirements of accuracy and strict adherence to the specified subject.
Structure Activity Relationship Sar Studies of 6 Isopropylindoline 2,3 Dione Derivatives
Impact of Isopropyl Group Position on Biological Activity
The position of substituents on the isatin (B1672199) core is a critical determinant of biological activity. While research specifically isolating the effect of a 6-isopropyl group is limited, broader studies on substituted isatins allow for well-grounded inferences. The location of bulky, lipophilic groups like isopropyl on the benzene (B151609) ring of the indoline-2,3-dione system can significantly modulate a compound's potency and selectivity.
Influence of Substituents on the Indoline (B122111) Ring System
The biological activity of indoline-2,3-dione derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. nih.gov Studies consistently show that the addition of electron-withdrawing or electron-donating groups can dramatically alter a compound's efficacy.
Electron-withdrawing groups (EWGs), such as halogens (F, Cl, Br) or a nitro group (NO₂), are particularly significant. calstate.edu For example, incorporating an EWG at the C-5 position has been shown to enhance antibacterial activity, likely by increasing the molecule's ability to interact with the target. nih.gov In a study of isatin-based sulfonamides as inhibitors of α-glucosidase and α-amylase, a chloro-substituent on the isatin ring was found to be a key feature for potent inhibition. acs.orgnih.gov Conversely, replacing this group with a nitro group or having no substitution led to a marked decrease in activity. acs.org This highlights that the electronic effect of the substituent is crucial for molecular interactions within the enzyme's active site. acs.org
Table 1: Effect of Ring Substituents on Biological Activity of Isatin Derivatives
| Position | Substituent Type | General Effect on Activity | Rationale | Citations |
| C-5 | Electron-Withdrawing (e.g., -Cl, -NO₂) | Often enhances antibacterial and enzyme inhibitory activity. | Increases interaction potential within the enzyme active site. | nih.govacs.org |
| C-5 | Electron-Donating (e.g., -CH₃) | Can be valuable for improving anticancer potential. | Modifies electronic properties to favor binding with specific targets. | nih.gov |
| C-7 | Halogenation (e.g., -Br) | Can improve inhibitory potency. | Increases lipophilicity and alters electronic distribution. | calstate.edu |
| C-5, C-7 | Halogenation (e.g., dibromo) | Reported to confer anticancer activity. | Enhances lipophilicity and potential for specific interactions. | nih.gov |
Modifications at the N1 Position and C3 Carbonyl Group
The N1 and C3 positions of the indoline-2,3-dione core are highly reactive and represent key sites for structural modification to generate diverse and potent derivatives. nih.govcalstate.edu
N1 Position: The nitrogen atom at position 1 is often a target for alkylation or acylation. N-alkylation can play a pivotal role in the biological properties of the resulting compounds. nih.gov For instance, the introduction of an N-benzyl group on the isatin ring has been linked to more potent antiproliferative activity in certain cancer cell lines compared to other substituents. nih.gov Similarly, N-benzylation or N-methylation was found to be crucial for the antitubercular and antibacterial properties of a series of isatin-nicotinohydrazide hybrids. nih.gov These substitutions can influence the molecule's lipophilicity and its orientation within a binding pocket.
C3 Carbonyl Group: The C3 carbonyl group is exceptionally versatile and participates in various reactions to create novel derivatives, most notably Schiff bases and spiro compounds. nih.govuobaghdad.edu.iq
Schiff Bases: Condensation of the C3-carbonyl with various amines or hydrazides yields Schiff bases (imines). nih.govuobaghdad.edu.iq This modification is a common strategy for generating potent inhibitors of enzymes like DNA gyrase. nih.gov The side chain introduced at this position is critical for establishing strong interactions with the enzyme's active site. nih.gov
Spiro Derivatives: The C3 position is also a common site for cycloaddition reactions, leading to the formation of spiro-isatin derivatives. uobaghdad.edu.iqrdd.edu.iq These compounds, which feature a shared carbon atom between the isatin ring and another heterocyclic ring (like thiazolidine), have a unique three-dimensional structure that can lead to high biological activity and novel mechanisms of action. rdd.edu.iqresearchgate.net
Pharmacophoric Pattern Identification
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For indoline-2,3-dione derivatives, several key pharmacophoric features have been identified through extensive SAR studies. nih.govnih.gov
The core indoline-2,3-dione ring system itself is a fundamental pharmacophore. nih.gov The two carbonyl groups and the lactam nitrogen are critical features. Specifically, the oxygen atoms can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions are vital for anchoring the molecule within the active site of a target protein. researchgate.net
Key pharmacophoric patterns include:
An electron-withdrawing group at the C-5 position: This feature is often associated with enhanced antimicrobial and enzyme inhibitory activities. nih.gov
A hydrogen bond donor/acceptor unit at the C-3 position: Modifications like Schiff bases or thiosemicarbazones introduce crucial hydrogen bonding capabilities that are essential for interaction with enzymes like DNA gyrase. nih.govnih.gov
An N-alkyl or N-aryl group at the N-1 position: This can modulate lipophilicity and steric bulk, influencing potency and selectivity. nih.gov
Spirocyclic systems at C-3: The rigid, three-dimensional structure of spiro derivatives presents a unique pharmacophore that can lead to high potency. rdd.edu.iqresearchgate.net
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein, providing insights into binding affinity and mode of action. nih.govresearchgate.net
Enzyme Active Site Interactions (e.g., DNA Gyrase, α-Glucosidase, α-Amylase)
Docking studies of indoline-2,3-dione derivatives have revealed specific interactions with key amino acid residues in the active sites of several important enzymes.
DNA Gyrase: This bacterial enzyme is a key target for antibiotics. nih.gov Docking studies of isatin-based Schiff bases into the M. tuberculosis DNA gyrase active site show that the isatin moiety itself is crucial for strong interactions. nih.gov The terminal aromatic rings of the side chain often form hydrophobic and van der Waals interactions with residues, while the imine linker and carbonyl groups can form hydrogen bonds, anchoring the inhibitor within the binding pocket. nih.govmdpi.com
α-Glucosidase and α-Amylase: These enzymes are targets for type 2 diabetes therapies as their inhibition slows carbohydrate digestion. nih.gov Molecular docking of isatin-based sulfonamides has shown that these inhibitors fit into the active site cleft of α-amylase and α-glucosidase. acs.orgbenthamopen.com Key interactions often involve hydrogen bonding between the sulfonyl group or isatin carbonyls and catalytic residues like Asp300 and Glu233 in α-amylase. benthamopen.com The specific substitution pattern on the isatin ring dictates the precise orientation and strength of these interactions. acs.org
Table 2: Representative Ligand-Target Interactions from Docking Studies
| Enzyme | Ligand Class | Key Interacting Residues | Type of Interaction | Citations |
| DNA Gyrase | Schiff bases of Isatin | Asp, Gly, Thr, Val | Hydrogen Bonding, Hydrophobic | nih.gov |
| α-Glucosidase | Isatin-Sulfonamides | Asp, Glu, Arg, His | Hydrogen Bonding, Pi-Alkyl | acs.orgnih.gov |
| α-Amylase | Isatin-Sulfonamides | Asp300, Glu233, Asp197 | Hydrogen Bonding, Hydrophobic | acs.orgbenthamopen.com |
Binding Affinity and Mode of Action Predictions
Molecular docking not only predicts the binding pose but also calculates a scoring function, often expressed as binding energy (in kcal/mol) or an IC₅₀ value, to estimate the binding affinity of a ligand for its target. biorxiv.org A lower binding energy generally indicates a more stable and potent inhibitor. nih.gov
For a series of isatin-based inhibitors of α-glucosidase and α-amylase, calculated IC₅₀ values were as low as 0.90 µM and 1.10 µM, respectively, which were significantly more potent than the standard drug acarbose. nih.gov The docking scores for these compounds correlated well with their experimental activities, with binding energies for the most active compounds ranging from -5.0 to -6.5 kcal/mol. acs.org The docking results for Schiff bases against Mtb DNA gyrase showed binding energies ranging from -3.21 to -8.09 kcal/mol, which was also in general agreement with the observed biological activity. nih.gov
These computational predictions help elucidate the mode of action. For instance, if a compound is shown to bind directly within the catalytic site and interact with key catalytic residues, it is predicted to be a competitive inhibitor. This information is invaluable for the rational design of new, more potent derivatives of 6-isopropylindoline-2,3-dione for specific therapeutic targets.
Preclinical Pharmacological and Biological Activity Research of 6 Isopropylindoline 2,3 Dione Analogues
Antitubercular Activity Investigations
Tuberculosis (TB) remains a significant global health challenge, necessitating the development of new therapeutic agents, especially against multidrug-resistant strains. Isatin (B1672199) analogues have emerged as a promising class of compounds in this area.
DNA gyrase is a type II topoisomerase essential for maintaining DNA topology during replication in Mycobacterium tuberculosis (Mtb), making it a validated drug target. mdpi.comnih.govnih.gov The enzyme consists of GyrA and GyrB subunits, which handle DNA breakage-reunion and ATP-dependent supercoiling, respectively. mdpi.com Isatin has been identified as a versatile lead structure for designing potent gyrase inhibitors. mdpi.com
Research into Schiff bases of indoline-2,3-dione has demonstrated their potential as Mtb DNA gyrase inhibitors. mdpi.comnih.gov These derivatives have shown promising inhibitory activity, with some exhibiting IC₅₀ values in the range of 50–157 μM. nih.gov Molecular modeling studies have highlighted that the isatin moiety and the connecting side chain are crucial for strong interactions within the active site of the DNA gyrase A subunit. mdpi.comnih.gov Specifically, compounds featuring a terminal benzofuran (B130515) aromatic ring have shown enhanced activity, suggesting these as promising leads for developing new Mtb gyrase inhibitors. mdpi.comnih.gov
Furthermore, studies on other isatin-based compounds have reinforced their potential as DNA gyrase inhibitors. For instance, certain 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs displayed significant inhibition of Mtb DNA gyrase, with one potent compound showing 82% enzyme inhibition at a concentration of 1 μM. researchgate.net Similarly, 2-arylquinoline 4-carboxylic acid (QCA) analogues derived from isatins have also been identified as Mtb DNA gyrase inhibitors. nih.gov
| Compound Class | Target | Key Findings |
| Schiff bases of indoline-2,3-dione | Mtb DNA Gyrase A | IC₅₀ values of 50–157 μM; isatin moiety and side chain are crucial for activity. mdpi.comnih.gov |
| 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs | Mtb DNA Gyrase | One lead compound showed 82% enzyme inhibition at 1 μM. researchgate.net |
| 2-arylquinoline 4-carboxylic acid (QCA) analogues | Mtb DNA Gyrase | A derivative with a C-6 isopropyl group showed notable inhibition up to 1 μM. nih.gov |
Numerous studies have evaluated the in vitro antimycobacterial efficacy of isatin analogues against various strains, including drug-susceptible and multidrug-resistant (MDR) M. tuberculosis.
A series of isatin-nicotinohydrazide hybrids demonstrated potent activity against the drug-susceptible Mtb strain (ATCC 27294), with some compounds showing a Minimum Inhibitory Concentration (MIC) of 0.24 µg/mL, comparable to the first-line drug isoniazid (B1672263). tandfonline.com These hybrids also exhibited significant activity against an isoniazid/streptomycin-resistant strain (ATCC 35823), with MIC values as low as 3.9 µg/mL. tandfonline.com Structure-activity relationship (SAR) studies indicated that substitution at the C-5 position of the isatin ring with halogens (Br > Cl) enhanced activity. tandfonline.com
Bis-isatin derivatives, both homonuclear and heteronuclear, have also been synthesized and tested. nih.govresearchgate.net These compounds displayed MIC values ranging from 16 to 256 μg/mL against both Mtb H37Rv and MDR-TB strains. nih.govresearchgate.net One particular heteronuclear bis-isatin was found to be more potent than rifampicin (B610482) and isoniazid against an MDR-TB strain. researchgate.net
In another study, a series of 17 isatin-derived spirooxindoles were evaluated, with two compounds, A16 and A17, showing the highest activity (MIC = 10 μM) against M. tuberculosis. nih.gov These compounds were also effective against drug-resistant clinical isolates carrying mutations associated with rifampicin and isoniazid resistance. nih.gov
| Compound Series | M. tuberculosis Strain(s) | Activity Range (MIC) |
| Isatin-nicotinohydrazide hybrids | Drug-susceptible & Resistant | 0.24 - 3.9 µg/mL tandfonline.com |
| Bis-isatin derivatives | H37Rv & MDR-TB | 16 - 256 µg/mL nih.govresearchgate.net |
| Isatin-derived spirooxindoles | H37Ra & Drug-resistant clinical isolates | 10 - 200 μM nih.gov |
| Balofloxacin ethylene (B1197577) isatin derivatives | M. phlei, M. smegmatis, MTB clinical isolate | <0.5 - 8 µg/mL for active compounds researchgate.net |
Enzyme Inhibitory Activity Studies
The isatin scaffold has been explored for its ability to inhibit various enzymes implicated in different disease pathways.
Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govmdpi.comnih.gov
A study on 3,3-di(indolyl)indolin-2-ones, derived from isatins, revealed that these compounds generally exhibit strong α-glucosidase inhibitory activity with desirable lower α-amylase inhibition compared to the standard drug acarbose. nih.gov One compound, in particular, showed a high α-glucosidase inhibition of 67% and a lower α-amylase inhibition of 51% at a concentration of 50 μg/ml. nih.gov
Another series of spiroindolone analogues, synthesized from substituted isatins, were also evaluated for their dual inhibitory activity. mdpi.com Several of these compounds showed promising inhibition of both enzymes. The most active compound, a cycloadduct designated 5r, had IC₅₀ values of 22.61 μM for α-amylase and 14.05 μM for α-glucosidase. mdpi.com Molecular docking studies supported these findings, showing strong interactions with the active sites of both enzymes. mdpi.com
| Compound Series | Enzyme(s) | Key Findings (IC₅₀ / % Inhibition) |
| 3,3-di(indolyl)indolin-2-ones | α-Glucosidase, α-Amylase | Compound 1i : 67% α-glucosidase inhibition, 51% α-amylase inhibition (at 50 μg/ml). nih.gov |
| Spiroindolone analogues | α-Glucosidase, α-Amylase | Compound 5r : IC₅₀ = 14.05 μM (α-glucosidase), IC₅₀ = 22.61 μM (α-amylase). mdpi.com |
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catabolize neurotransmitters and are significant targets in the treatment of neurodegenerative disorders like Parkinson's disease. acs.orgtandfonline.com Isatin itself is an endogenous, reversible inhibitor of both MAO isoforms, with higher selectivity for MAO-B. acs.orgnih.govacs.org
Research on isatin analogues has aimed to enhance this inhibitory activity and selectivity. nih.govnih.gov In one study, while most analogues tested were less potent than isatin, hydroxylation of the aromatic ring shifted the selectivity. Specifically, 5-hydroxyisatin was identified as a potent and selective MAO-A inhibitor with an IC₅₀ of 8 μM. nih.gov
A different study on isatin-based benzyloxybenzene derivatives found that all synthesized compounds were more potent against MAO-B than MAO-A. nih.gov The most potent MAO-B inhibitor, compound ISB1, had an IC₅₀ of 0.124 μM. The study highlighted that substituting the C-3 position of the isatin core with a lipophilic group can markedly enhance MAO-B inhibition. nih.gov
| Compound | Target(s) | Key Findings (IC₅₀) | Selectivity |
| Isatin | MAO-A, MAO-B | Kᵢ = 15 μM (MAO-A), Kᵢ = 3 μM (MAO-B) acs.org | MAO-B selective acs.org |
| 5-Hydroxyisatin | MAO-A | IC₅₀ = 8 μM nih.gov | MAO-A selective nih.gov |
| Isatin-based benzyloxybenzene (ISB1) | MAO-B | IC₅₀ = 0.124 μM nih.gov | MAO-B selective nih.gov |
Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition. nih.govijpda.org
Isatin and its derivatives have been investigated as potential inhibitors of COX enzymes. nih.gov One study showed that isatin derivatives can inhibit the expression of COX-2 protein in macrophage cell lines, suggesting their potential as anti-inflammatory agents. nih.gov
Molecular docking studies on newly synthesized 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives explored their binding to COX-1 and COX-2 active sites. researchgate.net Several compounds showed good docking scores for COX-2 and significantly lower scores for COX-1, indicating potential selectivity. For instance, compound VIId exhibited a docking score of -62.02 on COX-2 compared to -9.17 on COX-1, suggesting it could be a possible selective inhibitor. researchgate.net This highlights the potential of the isatin scaffold in developing new selective COX-2 inhibitors.
| Compound Series | Target(s) | Key Findings |
| Isatin derivatives | COX-2 | Inhibited expression of COX-2 protein in macrophage cells. nih.gov |
| 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazides | COX-1, COX-2 | Compound VIId showed a high docking score for COX-2 (-62.02) and a low score for COX-1 (-9.17), indicating potential selectivity. researchgate.net |
Anticancer Research in Preclinical Models
Analogues of 6-Isopropylindoline-2,3-dione, which belong to the broader class of isatin or indoline-2,3-dione derivatives, have been the subject of extensive preclinical research to evaluate their potential as anticancer agents. These studies have explored their cytotoxic effects on various cancer cell lines and the underlying molecular mechanisms of their action.
In vitro Cytotoxic Potential against Cancer Cell Lines
The cytotoxic effects of indoline-2,3-dione analogues have been evaluated against a range of human cancer cell lines. For instance, a series of 1H-1,2,3-triazol-indoline-2,3-dione derivatives demonstrated varied inhibitory effects. nih.gov Specifically, compounds with a 4-methoxy or nitro group on the phenyl ring of the triazole moiety showed moderate to good activity against the tested cancer cell lines. nih.gov The substitution pattern on both the isatin and the triazole rings was found to significantly influence the cytotoxic potential of these conjugates. nih.gov
In another study, plastoquinone (B1678516) analogues were assessed for their antiproliferative activity. nih.gov One particular analogue, AQ-12, exhibited significant cytotoxicity against HCT-116 colorectal cancer cells and MCF-7 breast cancer cells, with IC₅₀ values of 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively. nih.gov This was notably more potent than the standard chemotherapeutic agent cisplatin (B142131) in the same assays. nih.gov Further evaluation by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines revealed that AQ-12 had potent growth inhibitory effects, particularly against renal, prostate, and breast cancer cell lines, with GI₅₀ values ranging from 1.17 to 2.67 μM. nih.gov
Similarly, isoindole-1,3-(2H) dione (B5365651) derivatives have shown promising antiproliferative activity against Caco-2 and HCT-116 human cancer cell lines. researchgate.net The cytotoxic activity of these compounds was found to be enhanced by lipophilic properties and halogenation of the isoindole-1,3 (2H) dione moiety, with tetra-brominated derivatives being more effective than tetra-chlorinated ones. researchgate.net
Table 1: In vitro Cytotoxic Activity of Selected Indoline-2,3-dione Analogues
| Compound/Analogue | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
|---|---|---|---|
| Triazol-indoline-2,3-dione (7a, 7c) | Various | Moderate to Good | nih.gov |
| AQ-12 (Plastoquinone analogue) | HCT-116 | 5.11 ± 2.14 | nih.gov |
| AQ-12 (Plastoquinone analogue) | MCF-7 | 6.06 ± 3.09 | nih.gov |
| AQ-12 (Plastoquinone analogue) | Renal, Prostate, Breast Cancer Lines | 1.17 - 2.67 | nih.gov |
| Isoindole-1,3-(2H) dione derivative (Cpd 1) | Caco-2 | - | researchgate.net |
| Isoindole-1,3-(2H) dione derivative (Cpd 2) | HCT-116 | - | researchgate.net |
| Isoindole-1,3-(2H) dione derivative (Cpd 3) | Caco-2, HCT-116 | - | researchgate.net |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: 50% growth inhibition. Specific values for some compounds were not provided in the source material.
COX-Dependent and COX-Independent Mechanisms in Antineoplastic Effects
The anticancer effects of some heterocyclic compounds are linked to their anti-inflammatory properties, which can involve cyclooxygenase (COX) enzymes. The COX-2 enzyme, in particular, is often overexpressed in various tumors, including colorectal cancer, and its inhibition is a key mechanism for the chemopreventive action of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net COX-2 inhibition leads to a decrease in prostaglandin (B15479496) E2 synthesis, which in turn can inhibit tumor cell proliferation and angiogenesis while promoting apoptosis. researchgate.net
However, there is substantial evidence for COX-independent mechanisms of anticancer activity. nih.gov Studies have shown that some NSAID derivatives that lack COX-inhibitory activity still retain potent antitumor effects. nih.gov These COX-independent mechanisms are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of various signaling pathways. nih.gov The ability of these compounds to act through multiple pathways, both dependent and independent of COX, suggests a complex and multifaceted approach to their antineoplastic effects. nih.govnih.gov
Modulation of Wnt/β-Catenin Signaling Pathway Components
The Wnt/β-catenin signaling pathway is crucial in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Modulators of this pathway are therefore of significant interest in cancer research. rndsystems.com The pathway's activity can be enhanced or inhibited by various proteins. rndsystems.com For example, inhibiting the pathway can suppress the progression of certain cancers. It has been shown that inhibiting TGF-β induced Wnt/β-catenin signaling can suppress hypertrophic progression and enhance the chondrogenic ability of mesenchymal stem cells. nih.gov In macrophages, the activation of canonical β-catenin signaling has been found to suppress the expression of WNT ligands. nih.gov The ability of compounds to interact with and modulate components of the Wnt/β-catenin pathway represents a potential mechanism for their anticancer activity.
PPAR Receptor Modulation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a central role in the regulation of gene expression related to metabolism, inflammation, and cell differentiation. nih.govmdpi.com There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and functions. mdpi.com PPARγ, for instance, is highly expressed in adipose tissue and has been a target for insulin-sensitizing drugs. nih.gov The activation of PPARs can influence various cellular processes, and their modulation has been explored as a therapeutic strategy for metabolic disorders and cancer. nih.gov PPAR agonists have been shown to impact glucose and lipid metabolism, which are often altered in cancer cells. nih.gov The interaction of small molecules with PPARs can lead to changes in gene expression that may contribute to their anticancer effects.
Apoptosis Induction in Preclinical Cancer Models
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several analogues of indoline-2,3-dione have demonstrated the ability to induce apoptosis in cancer cells. For example, the plastoquinone analogue AQ-12 was found to significantly increase apoptosis in both HCT-116 (62.30%) and MCF-7 (64.60%) cells, comparable to the effects of cisplatin. nih.gov
Similarly, a potent antitumor agent, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, was shown to induce apoptosis in MOLT-4 and HL-60 cells, which was mediated by the activation of caspases 3 and 6. nih.gov Cell cycle analysis of MOLT-4 cells treated with this compound showed an increase in the sub-G1 fraction, which is indicative of apoptosis. nih.gov Furthermore, treatment with isoindole-1,3 (2H) dione derivatives has been shown to arrest the cell cycle and induce apoptosis in cancer cells. researchgate.net
Table 2: Apoptosis Induction by Selected Analogues
| Compound/Analogue | Cancer Cell Line | Apoptotic Effect | Reference |
|---|---|---|---|
| AQ-12 (Plastoquinone analogue) | HCT-116 | 62.30% apoptosis | nih.gov |
| AQ-12 (Plastoquinone analogue) | MCF-7 | 64.60% apoptosis | nih.gov |
| 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | MOLT-4, HL-60 | Caspase 3 and 6 activation | nih.gov |
| Isoindole-1,3-(2H) dione derivatives | Caco-2, HCT-116 | Cell cycle arrest and apoptosis induction | researchgate.net |
Derivatives and Analogues of 6 Isopropylindoline 2,3 Dione in Drug Discovery
Rational Design of Novel Indoline-2,3-dione Scaffolds
The rational design of novel drug candidates is a cornerstone of modern medicinal chemistry. It involves the modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The isatin (B1672199), or 1H-indole-2,3-dione, nucleus is a versatile starting point for such endeavors. nih.gov Its structure, featuring an aromatic six-membered ring fused to a five-membered ring with two carbonyl groups, offers multiple sites for chemical modification. nih.gov
The design process for derivatives of 6-isopropylindoline-2,3-dione would begin with this core structure. The isopropyl group at the 6th position provides a lipophilic anchor that can influence the compound's interaction with biological targets. Rational design strategies would explore substitutions at various positions of the indoline-2,3-dione ring system to modulate its activity. For instance, modifications at the N1 position of the indole (B1671886) ring, as well as at the C5 and C7 positions, can significantly impact the biological profile of the resulting compounds.
Computational modeling and structure-activity relationship (SAR) studies are integral to this process. By understanding how different functional groups at specific positions affect the compound's interaction with a target protein, chemists can design new molecules with improved properties. For example, the introduction of various substituents on the aromatic ring can alter the electronic properties and steric bulk of the molecule, leading to enhanced binding affinity and selectivity for a specific enzyme or receptor.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful techniques used to discover novel chemotypes with similar biological activities but different core structures. nih.gov These strategies are particularly useful for overcoming issues with a lead compound, such as poor pharmacokinetic properties, toxicity, or patentability.
Scaffold hopping involves replacing the central core of a molecule while retaining the spatial arrangement of its key functional groups. Starting from a this compound scaffold, medicinal chemists might explore replacing the indoline-2,3-dione core with other heterocyclic systems that can mimic its three-dimensional structure and hydrogen bonding patterns. This can lead to the discovery of entirely new classes of compounds with potentially improved drug-like properties.
Bioisosteric replacement focuses on substituting a specific functional group with another that has similar physical or chemical properties, leading to a comparable biological response. For the this compound scaffold, a classic bioisosteric replacement could involve substituting the carbonyl groups or the N-H group of the lactam. For instance, the dione (B5365651) moiety could be replaced with other groups that can act as hydrogen bond acceptors, potentially leading to altered selectivity or metabolic stability.
These strategies, often guided by computational analysis, allow for the exploration of new chemical space and the generation of novel intellectual property.
Lead Optimization and Compound Profiling in Preclinical Settings
Once a promising lead compound based on the this compound scaffold is identified, it undergoes a rigorous process of lead optimization. The goal of this stage is to refine the molecule's properties to make it a suitable candidate for clinical trials. This involves a multi-parameter optimization of potency, selectivity, solubility, metabolic stability, and other pharmacokinetic and pharmacodynamic properties.
The process is iterative, involving cycles of chemical synthesis and biological testing. For derivatives of this compound, chemists would systematically modify the structure and evaluate the impact on its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. For example, structure-activity relationship studies would be conducted to understand how different substituents on the aromatic ring or at the N1-position influence the compound's potency against its intended target.
The preclinical profiling of these optimized compounds is extensive. It includes in vitro assays to determine their potency, selectivity against a panel of related and unrelated targets, and potential for off-target effects. In vivo studies in animal models are then conducted to assess the compound's efficacy, pharmacokinetics, and preliminary safety profile.
Development of Multi-Targeting Agents
Chronic and complex diseases often involve multiple biological pathways. This has led to a growing interest in the development of multi-targeting agents, single molecules designed to interact with two or more distinct biological targets. The indoline-2,3-dione scaffold is an attractive starting point for the design of such agents due to its ability to be functionalized in various ways to interact with different binding sites.
A strategy for developing a multi-targeting agent from a this compound core would involve incorporating pharmacophores known to interact with different targets. This could be achieved by linking the indoline-2,3-dione moiety to another pharmacologically active scaffold or by modifying its substituents to enable interactions with multiple targets.
For example, a derivative could be designed to inhibit two different enzymes involved in a disease pathway. This approach can offer advantages over combination therapy with single-target drugs, such as improved efficacy, a more straightforward pharmacokinetic profile, and potentially reduced development of drug resistance. The design of such molecules requires a deep understanding of the structural biology of the targets and the SAR of the ligands.
Future Research Directions and Translational Perspectives for 6 Isopropylindoline 2,3 Dione
Advancements in Synthetic Methodologies for Complex Analogues
The synthesis of isatin (B1672199) and its derivatives has been a subject of extensive research, with classical methods like the Sandmeyer, Stolle, and Gassman procedures providing foundational routes. nih.govirapa.org These methods, while effective, can be limited by regioselectivity issues, especially with meta-substituted anilines which can yield a mixture of 4- and 6-substituted isatins. irapa.org For the specific synthesis of 6-isopropylindoline-2,3-dione, these traditional approaches would likely start from 4-isopropylaniline.
Future advancements in synthetic methodologies will be crucial for creating more complex and diverse analogues of this compound. Modern synthetic strategies, such as metal-free C-H bond activation and subsequent intramolecular cyclization of N-alkylated or N-arylated 2-amino acetophenones, offer a more direct and environmentally friendly route to N-substituted isatins. irapa.org Another promising approach involves the use of Morita-Baylis-Hillman (MBH) adducts of isatin for protection-deprotection strategies, allowing for specific functionalization at various positions of the isatin core. nih.govacs.org
The development of novel catalytic systems and multicomponent reactions will enable the efficient construction of libraries of this compound derivatives with diverse substituents at the N1, C3, and other positions of the aromatic ring. This will be instrumental in exploring the structure-activity relationships (SAR) and identifying analogues with enhanced potency and selectivity.
Integration of Advanced Computational Approaches in Drug Design
Computational methods are indispensable tools in modern drug discovery, offering a "virtual shortcut" to identify and optimize lead compounds, thereby reducing time and cost. acs.org For this compound, advanced computational approaches can be integrated at various stages of the drug design process.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for a series of this compound analogues to correlate their structural features with their biological activities. This can help in predicting the activity of novel, unsynthesized compounds and guide the design of more potent derivatives. For instance, studies on other isatin derivatives have shown that hydrophobicity is a key determinant of their inhibitory potency against certain enzymes. acs.org
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding modes of this compound derivatives within the active sites of various biological targets. This provides insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and the conformational changes that occur upon binding. nih.gov
Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. These models can then be used for virtual screening of large compound libraries to identify new potential hits with the this compound scaffold.
The integration of these computational tools will facilitate a more rational and efficient design of novel drug candidates based on the this compound framework.
Exploration of Novel Biological Targets
Isatin and its derivatives are known to interact with a wide range of biological targets, exhibiting diverse pharmacological activities including anticancer, antiviral, antibacterial, and anticonvulsant effects. nih.govresearchgate.net While the specific biological targets of this compound are not yet well-defined, the isatin scaffold provides clues to potential areas of exploration.
Kinases: Many isatin derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govscispace.com Future research should investigate the potential of this compound and its analogues to inhibit specific kinases involved in cancer progression.
Caspases: Isatin-based compounds have been developed as inhibitors of caspases, a family of proteases that play a key role in apoptosis (programmed cell death). nih.gov The exploration of this compound derivatives as caspase inhibitors could lead to new therapeutic strategies for diseases where apoptosis is dysregulated.
Monoamine Oxidases (MAOs): Isatin is a known endogenous inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters. nih.govacs.org Studies on substituted isatins have shown that modifications on the aromatic ring can modulate their MAO inhibitory activity. acs.org Therefore, this compound could be a starting point for the development of novel MAO inhibitors for the treatment of neurodegenerative diseases.
Cannabinoid Receptors: Interestingly, the introduction of a methoxy (B1213986) group at the 6-position of the isatin scaffold has led to the discovery of selective cannabinoid receptor 2 (CB2) inverse agonists. nih.gov This suggests that the 6-position is a critical site for modulating activity at cannabinoid receptors, making this compound an intriguing candidate for investigation in this area.
Development of Selective and Potent Agents
A key challenge in drug development is to design agents that are both potent and selective for their intended target, thereby minimizing off-target effects and toxicity. For this compound, achieving selectivity will depend on the fine-tuning of its chemical structure.
Structure-activity relationship (SAR) studies will be paramount. For example, research on isatin-based carbonic anhydrase inhibitors has demonstrated that the nature and position of substituents on the isatin ring can significantly influence both the potency and the selectivity for different carbonic anhydrase isoforms. nih.govacs.org Similarly, in a series of isatin derivatives evaluated as carboxylesterase inhibitors, hydrophobic groups were found to be crucial for potent inhibition. acs.org
The strategic placement of the isopropyl group at the 6-position of the indoline (B122111) ring already provides a point of differentiation from other isatin derivatives. Further modifications at the N1-position and the C3-carbonyl group, guided by computational modeling and SAR data, will be essential for developing highly selective and potent agents targeting specific biological pathways.
Emerging Applications in Chemical Biology
Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable tools in chemical biology for probing biological systems.
Fluorescent Probes: The isatin scaffold has been utilized in the development of fluorescent probes for the detection of metal ions. nih.gov Functionalized derivatives of this compound could be designed as selective fluorescent sensors for specific biomolecules or cellular ions, enabling their visualization and quantification in living cells.
Molecular Probes for Target Identification: By incorporating photoaffinity labels or clickable handles into the this compound scaffold, researchers can create molecular probes to identify the direct binding partners of these compounds within the complex cellular environment. This approach is invaluable for elucidating the mechanism of action of bioactive compounds and discovering novel drug targets.
Corrosion Inhibitors: Isatin derivatives have also found applications as corrosion inhibitors. nih.gov This highlights the versatility of the isatin scaffold and suggests that this compound could be explored for applications in materials science.
Q & A
Q. How can researchers ensure compliance with academic integrity when publishing data on this compound?
- Methodological Answer : Disclose all synthetic modifications and analytical parameters (e.g., NMR spectrometer frequency, HPLC gradients). Use plagiarism-detection software for literature reviews and cite prior work on indoline diones. Adhere to FAIR data principles by depositing raw spectra in repositories like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
